molecular formula C20H15ClF3N5 B1662808 Pexidartinib CAS No. 1029044-16-3

Pexidartinib

カタログ番号: B1662808
CAS番号: 1029044-16-3
分子量: 417.8 g/mol
InChIキー: JGWRKYUXBBNENE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Metabolic Pathways and Reactive Metabolites

Pexidartinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4/5 and secondarily by UGT1A4, forming reactive intermediates that conjugate with glutathione (GSH) or methoxyamine (NH2_2OMe). Key findings include:

GSH Adducts

Eleven GSH adducts were identified in human/mouse liver microsomes (HLM/MLM) and primary human hepatocytes (PHH):

Metabolite IDm/z [M+H]⁺StructureSource
M1723.1722PEX + GSHHLM, MLM, PHH
M2723.1722PEX + GSH (isomer)HLM, MLM, PHH
M6741.1828PEX+O+2H+GSHHLM, MLM
M9472.1052Cleaved-left-GSH adductHLM, MLM, PHH

These adducts form via:

  • Epoxidation of the pyrrolo[2,3-b]pyridinyl moiety, followed by GSH conjugation .

  • Oxidation of the trifluoromethylpyridine group, yielding aldehydes that react with GSH .

NH2_22OMe Adducts

Seven NH2_2OMe adducts were detected, trapping aldehyde intermediates:

Metabolite IDm/z [M+H]⁺StructureSource
M12481.1361PEX epoxide → aldehyde + NH2_2OMeHLM, MLM
M13463.1261Dehydration product of M12HLM, MLM
M17205.05864-(Trifluoromethyl)benzaldehyde adductHLM, MLM

Synthetic Chemistry

The patented synthesis involves two steps :

Step 1: Alkylation Reaction

  • Reactants : Raw material 1 (chloropyridine derivative), raw material 2 (pyrrolopyridine derivative).

  • Conditions : 1,4-dioxane, KI/Ag2_2O catalyst, 100°C, N2_2 atmosphere.

  • Outcome : Forms an alkylated intermediate (yield: 71–79%).

Step 2: Amino Substitution

  • Reactants : Alkylated intermediate + raw material 3 (amine derivative).

  • Conditions : K2_2CO3_3, 120°C, simultaneous dropwise addition.

  • Purification : Ethyl acetate extraction, recrystallization (ethanol:water = 1:2).

  • Final Yield : 71–79% purity >99% .

Enzymatic Involvement

  • Primary Enzymes : CYP3A4 (>80% contribution) and CYP3A5 .

  • Minor Pathways : CYP1A2 and CYP2C9 contribute <10% to oxidation .

  • UGT1A4 : Catalyzes N-glucuronidation, forming ZAAD-1006a (inactive metabolite with 10% higher exposure than PEX) .

Pharmacokinetic Considerations

  • Absorption : Bioavailability doubles with high-fat meals (Tmax_{max} delays by 2.5 hr) .

  • Protein Binding : 99% bound to serum albumin and α-1-acid glycoprotein .

  • Elimination : 65% fecal (44% unchanged), 27% renal (mostly glucuronides) .

Toxicological Implications

Reactive metabolites (e.g., epoxides, aldehydes) may covalently bind to:

  • Proteins : Disrupt function via lysine ε-amino group adducts .

  • DNA : Form cross-links with exocyclic amino groups .

  • Liver Injury : GSH depletion and macromolecule adducts correlate with hepatotoxicity .

生物活性

Pexidartinib, a selective tyrosine kinase inhibitor, primarily targets the colony-stimulating factor 1 receptor (CSF1R) pathway. This compound has shown significant biological activity in the treatment of tenosynovial giant cell tumors (TGCT) and other malignancies associated with CSF1R dysregulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and case studies.

This compound inhibits the CSF1R pathway, which is crucial for the recruitment and proliferation of macrophages involved in tumor growth. By blocking CSF1R activation, this compound prevents ligand-induced autophosphorylation, thereby inhibiting tumor cell proliferation and survival. Additionally, it has been shown to inhibit other receptor tyrosine kinases such as CD117 (c-KIT), FLT3, and PDGFR-β, contributing to its broad anti-tumor effects .

Pharmacodynamics

  • Inhibition of Tumor Growth : this compound effectively suppresses the growth of symptomatic TGCT. In clinical trials, it demonstrated a higher overall response rate compared to placebo .
  • Adverse Effects : Common side effects include hair color changes, fatigue, and hepatotoxicity. Notably, there have been cases of mixed and cholestatic liver injury .

Efficacy in Clinical Trials

This compound's efficacy was primarily evaluated in the ENLIVEN trial, a phase 3 randomized study involving 120 patients with symptomatic TGCT. Key findings include:

  • Overall Response Rate : At week 25, the response rate was 39% for this compound versus 0% for placebo (p<0.0001). The best overall response increased to 53% at a median follow-up of 22 months .
  • Improvement in Symptoms : Patients reported significant improvements in physical function and symptom relief compared to baseline assessments .

Long-term Outcomes

Long-term follow-up data indicated sustained efficacy with an increase in overall response rate to 61% after a median follow-up of 31.2 months. No new safety signals were reported during extended treatment .

Case Study 1: Efficacy in Advanced TGCT

A retrospective analysis of patients treated with this compound highlighted its effectiveness in managing advanced TGCT. Among 768 patients analyzed across various studies, the compound resulted in tumor regression and prolonged disease control with an acceptable safety profile .

Case Study 2: Combination Therapy with Sirolimus

A phase I study explored the combination of this compound with sirolimus in treating malignant peripheral nerve sheath tumors (MPNST). Results showed that this combination led to sustained tumor growth suppression and decreased tumor-associated macrophages compared to this compound alone .

Summary of Clinical Data

StudyPopulationDoseOverall Response RateKey Findings
ENLIVEN120 patients with TGCT1000 mg/d for 2 weeks then 800 mg/d39% at week 25Significant symptom improvement; hepatotoxicity observed
Phase I ExtensionVarious solid tumorsVariesTumor regression notedAcceptable safety profile; long-term control
Combination StudyMPNST patientsThis compound + SirolimusSustained suppression observedDecreased TAMs noted

特性

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026482
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1029044-16-3
Record name PLX 3397
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexidartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexidartinib
Reactant of Route 2
Reactant of Route 2
Pexidartinib
Reactant of Route 3
Pexidartinib
Reactant of Route 4
Pexidartinib
Reactant of Route 5
Reactant of Route 5
Pexidartinib
Reactant of Route 6
Pexidartinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。